2-Acetoxy-3'-phenoxybenzophenone
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Overview
Description
2-Acetoxy-3’-phenoxybenzophenone is an organic compound with the molecular formula C21H16O4 It is a derivative of benzophenone, characterized by the presence of acetoxy and phenoxy groups attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’-phenoxybenzophenone typically involves the acetylation of 3’-phenoxybenzophenone. One common method is the reaction of 3’-phenoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetoxy derivative.
Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-3’-phenoxybenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: 2-Acetoxy-3’-phenoxybenzophenone can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives, where the acetoxy group is converted to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted benzophenone derivatives.
Scientific Research Applications
2-Acetoxy-3’-phenoxybenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and as a UV stabilizer in various materials.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’-phenoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Benzophenone: The parent compound, lacking the acetoxy and phenoxy groups.
3’-Phenoxybenzophenone: Similar structure but without the acetoxy group.
2-Acetoxybenzophenone: Lacks the phenoxy group.
Uniqueness: 2-Acetoxy-3’-phenoxybenzophenone is unique due to the presence of both acetoxy and phenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(3-phenoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15(22)24-20-13-6-5-12-19(20)21(23)16-8-7-11-18(14-16)25-17-9-3-2-4-10-17/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERRCAYSOKWCHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641572 |
Source
|
Record name | 2-(3-Phenoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-37-3 |
Source
|
Record name | 2-(3-Phenoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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